6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Overview
Description
6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Building Blocks
Bridged Bicyclic Morpholines as Building Blocks
Bridged bicyclic morpholines, including structures similar to 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, serve as crucial building blocks in medicinal chemistry. These compounds, recognized for their morpholine isosteres, offer achiral solutions with lipophilicity comparable to morpholine. The synthesis of such morpholine derivatives highlights their potential as versatile intermediates in drug development (Walker, Eklov, & Bedore, 2012).
Analytical Techniques
Gas Chromatographic Determination
The determination of trace amounts of specific bicyclic compounds and their biomarkers in biological samples underscores the analytical capabilities in forensic and pharmacological studies. Techniques involving gas chromatography illustrate the precise quantification and detection limits for these compounds in complex matrices like blood plasma (Stan’kov et al., 2015).
Chemical Reactions and Mechanisms
Synthesis from Imines
The conversion of arylimines with 2, 3-dihydrofuran under high pressure to yield azabicyclo[3.2.0]heptane compounds demonstrates the chemical versatility and reactivity of these frameworks. Such reactions, promoted by pressure and temperature, provide insight into the synthesis of novel bicyclic structures with potential biological applications (Oishi et al., 1998).
Structural Analysis and Design
Crystal and Molecular Structure
Studies on the crystal and molecular structure of bicyclic compounds, including those structurally related to this compound, provide valuable information on conformation, charge distribution, and stereochemistry. These findings contribute to the design of molecules with desired biological activities and properties (Trefonas & Sato, 1966).
Properties
IUPAC Name |
6-(6-chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-6-1-7(13)4-14-3-6/h2,5-7H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGUORSVVNAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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